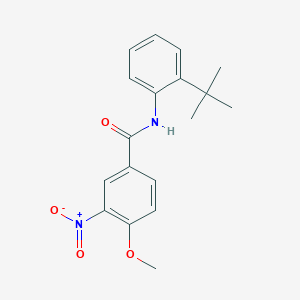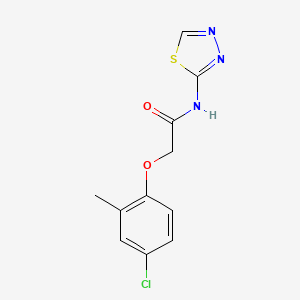
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in modulating the immune system and has been studied for its potential therapeutic applications.
作用機序
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide binds to the PD-1 protein, which is expressed on the surface of T-cells. PD-1 is a negative regulator of T-cell activity, and its binding to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide leads to the inhibition of its activity. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its role in modulating the immune system, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have anti-tumor and anti-inflammatory effects. It has also been shown to increase the production of cytokines, which are important in the immune response.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in modulating the immune system and has potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be toxic to cells at high concentrations, and its effects on different cell types may vary.
将来の方向性
There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide. One area of research is the development of more potent and selective inhibitors of PD-1. Another area is the investigation of the potential therapeutic applications of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in diseases other than cancer. Additionally, the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other therapies is an area of active research.
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a small molecule inhibitor that has shown potential in modulating the immune system and has been studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the PD-1 protein, which leads to the activation of T-cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments, but there are also limitations to its use. There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, including the development of more potent and selective inhibitors of PD-1 and the investigation of its potential therapeutic applications in diseases other than cancer.
合成法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4,5-dimethyl-1,3-thiazole-2-carbonyl chloride with 4-fluoroaniline, followed by a coupling reaction with acryloyl chloride. The final product is obtained through purification and recrystallization.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in modulating the immune system. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of PD-1, a protein that plays a key role in regulating the immune response. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
特性
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-10(2)19-14(16-9)17-13(18)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3,(H,16,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRCJFJZSLCUDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-thiazol-2-yl)-3-(4-fluoro-phenyl)-acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)



![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)

![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
